2-acetyl-4-methylphenyl 4-nitrobenzoate
Description
2-Acetyl-4-methylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C16H13NO4. It is a derivative of benzoic acid and is characterized by the presence of both acetyl and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
IUPAC Name |
(2-acetyl-4-methylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-10-3-8-15(14(9-10)11(2)18)22-16(19)12-4-6-13(7-5-12)17(20)21/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMLKRWFRJEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-methylphenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-acetyl-4-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-Carboxy-4-methylphenyl 4-nitrobenzoate.
Reduction: 2-Acetyl-4-methylphenyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Acetyl-4-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-acetyl-4-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4-methylphenyl 3-nitrobenzoate
- 2-Acetyl-4-methylphenyl 2-nitrobenzoate
- 2-Acetyl-4-methylphenyl 4-aminobenzoate
Uniqueness
2-Acetyl-4-methylphenyl 4-nitrobenzoate is unique due to the specific positioning of the acetyl and nitro groups, which confer distinct chemical and biological properties
Q & A
Q. What are the optimal synthetic routes for 2-acetyl-4-methylphenyl 4-nitrobenzoate in laboratory settings?
The compound can be synthesized via direct esterification of 4-nitrobenzoic acid derivatives with phenolic alcohols. Key methodologies include:
- Acid-catalyzed esterification : Using sulfuric acid or p-toluenesulfonic acid under reflux conditions with stoichiometric alcohol, followed by purification via recrystallization or column chromatography .
- Catalytic methods : Ultradispersed natural zeolites enhance reaction efficiency by reducing activation energy. Ultrasound or microwave-assisted techniques accelerate reaction kinetics, improving yield and reducing side products .
- Purification : Distillation (e.g., rectification columns with optimized feed rates and reflux ratios) ensures high purity, as demonstrated in ethyl 4-nitrobenzoate production .
Q. How can the purity and structural integrity of synthesized this compound be confirmed?
Analytical validation requires a multi-technique approach:
- Spectroscopy : FT-IR for functional group identification (e.g., ester C=O stretch at ~1720 cm⁻¹, nitro group at ~1520 cm⁻¹) and NMR (¹H/¹³C) to confirm molecular connectivity .
- Chromatography : GC-MS or HPLC quantifies purity and detects residual reactants/side products .
- Elemental analysis : Validates stoichiometric composition (C, H, N) with <1% deviation .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s crystal structure?
Discrepancies often arise from polymorphism or co-crystallization. Mitigation strategies include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves atomic positions and identifies unexpected components (e.g., co-crystals with 4-nitrobenzoate derivatives) .
- DFT calculations : Compare experimental bond lengths/angles with optimized geometries to detect anomalies. For example, cyclohexylammonium 4-nitrobenzoate studies combined SCXRD with DFT to validate nonlinear optical properties .
- Thermal analysis : TGA-DSC identifies phase transitions or decomposition events that may indicate structural instability .
Q. How do microbial degradation pathways inform environmental impact assessments of 4-nitrobenzoate derivatives?
Pseudomonas fluorescens metabolizes 4-nitrobenzoate via a reductive pathway:
- Step 1 : 4-Nitrobenzoate → 4-hydroxylaminobenzoate (NADPH-dependent reductase) .
- Step 2 : Further reduction to 3,4-dihydroxybenzoate, which is mineralized into CO₂ and NH₄⁺ .
- Implications : Assess biodegradation efficiency under varying conditions (pH, temperature, co-substrates) to model environmental persistence and toxicity .
Q. What advanced spectroscopic techniques characterize non-linear optical (NLO) properties in nitrobenzoate esters?
Key methodologies include:
- UV-Vis-NIR spectroscopy : Determines optical bandgap (e.g., cutoff wavelength at 263 nm for CYH4NBA) and charge-transfer transitions .
- Z-scan technique : Quantifies third-order nonlinear susceptibility (χ³) and optical limiting thresholds for laser applications .
- Dielectric studies : Evaluates polarization behavior and dipole interactions under alternating electric fields .
Data Contradiction Analysis
Q. How should researchers address conflicting thermal stability data for nitrobenzoate esters?
Contradictions may stem from impurities or polymorphic forms. Recommended actions:
- Reproducibility checks : Repeat synthesis/purification under controlled conditions (e.g., solvent, cooling rate) .
- High-resolution techniques : Use variable-temperature XRD to monitor structural changes during heating .
- Cross-validation : Compare TGA-DSC results with computational models (e.g., molecular dynamics simulations of thermal decomposition) .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Confirmation
Q. Table 2: Microbial Degradation Metabolites of 4-Nitrobenzoate Derivatives
| Substrate | Intermediate | Enzyme Involved | Final Product |
|---|---|---|---|
| 4-Nitrobenzoate | 4-Hydroxylaminobenzoate | 4-Nitrobenzoate reductase | 3,4-Dihydroxybenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
